4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine
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Overview
Description
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a tert-butyl group and a dimethylphenoxy group
Preparation Methods
The synthesis of 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine typically involves the reaction of 2,6-dimethylphenol with tert-butyl bromide in the presence of a base to form the tert-butyl-dimethylphenol intermediate. This intermediate is then reacted with pyridine-4-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound acts as a non-nucleophilic base, distinguishing between Brønsted (protonic) and Lewis acids. This property enables it to facilitate high-yield conversions of aldehydes and ketones to vinyl triflates, among other reactions . The exact molecular targets and pathways are still under investigation, but its role in catalysis and organic synthesis is well-documented.
Comparison with Similar Compounds
4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine can be compared with similar compounds such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound shares structural similarities but differs in its specific substituents and their positions on the pyridine ring.
4-tert-Butyl-2,6-diformylphenol: Another related compound with different functional groups that influence its reactivity and applications.
4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: A compound with multiple tert-butyl groups and a terpyridine structure, used in different chemical contexts.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
264136-61-0 |
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Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
4-[(4-tert-butyl-2,6-dimethylphenoxy)methyl]pyridine |
InChI |
InChI=1S/C18H23NO/c1-13-10-16(18(3,4)5)11-14(2)17(13)20-12-15-6-8-19-9-7-15/h6-11H,12H2,1-5H3 |
InChI Key |
RATVJSVRPRZABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=NC=C2)C)C(C)(C)C |
Origin of Product |
United States |
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